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molecular formula C10H17ClO3 B1614925 Methyl 9-chloro-9-oxononanoate CAS No. 56555-02-3

Methyl 9-chloro-9-oxononanoate

Cat. No. B1614925
M. Wt: 220.69 g/mol
InChI Key: LIZJAMAJAXTVJS-UHFFFAOYSA-N
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Patent
US04544668

Procedure details

In a separate process, 23.9 g of azelaic monomethylester was dissolved in 30 ml chloroform. Oxalylchloride (15 ml) was added, all at once, and the mixture refluxed 2 hours at 50° C. The mixture was cooled; excess solvent and oxalylchloride were evaporated. After distillation, 25.8 g of CH3OCO(CH2)7COCl was obtained.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][O:8][C:9](=[O:20])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]CC(O)=O>C(Cl)(Cl)Cl>[CH3:7][O:8][C:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:1][C:2]([Cl:4])=[O:3])=[O:20]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
COC(CCCCCCCC(=O)O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
excess solvent and oxalylchloride were evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCCCCCCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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